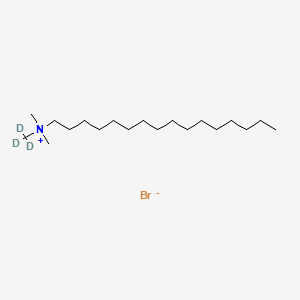

Hexadecyltrimethylammonium Bromide-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

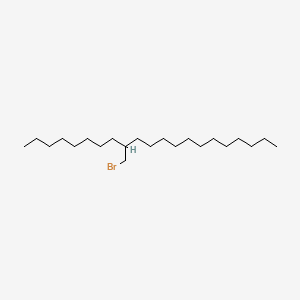

Hexadecyltrimethylammonium Bromide-d3, also known as cetyltrimethylammonium bromide-d3, is a deuterated version of hexadecyltrimethylammonium bromide. It is a cationic surfactant widely used in various scientific and industrial applications due to its surface-active properties. The compound is characterized by the presence of a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, making it effective in reducing surface tension and forming micelles in aqueous solutions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Hexadecyltrimethylammonium Bromide-d3 can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of hexadecylamine with methyl bromide-d3 in the presence of a suitable solvent such as ethanol or acetone. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may involve continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Hexadecyltrimethylammonium Bromide-d3 undergoes various chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted with other anions in the presence of suitable reagents.

Micelle Formation: In aqueous solutions, the compound forms micelles, which can encapsulate hydrophobic molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include silver nitrate (for bromide substitution) and other halide salts.

Micelle Formation: Typically occurs in aqueous solutions at concentrations above the critical micelle concentration (CMC), which is around 0.92 mM at 20-25°C.

Major Products Formed

Substitution Reactions: The major products depend on the substituting anion. For example, reacting with silver nitrate yields hexadecyltrimethylammonium nitrate.

Micelle Formation: The primary product is the micellar structure, which can encapsulate various hydrophobic substances.

Applications De Recherche Scientifique

Hexadecyltrimethylammonium Bromide-d3 has a wide range of applications in scientific research:

Mécanisme D'action

Hexadecyltrimethylammonium Bromide-d3 exerts its effects primarily through its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic molecules, while the hydrophilic quaternary ammonium group interacts with water. This dual interaction reduces surface tension and allows the formation of micelles. The micelles can encapsulate hydrophobic substances, enhancing their solubility in aqueous solutions . Additionally, the compound can disrupt cell membranes, making it effective in cell lysis and nucleic acid extraction .

Comparaison Avec Des Composés Similaires

Hexadecyltrimethylammonium Bromide-d3 is similar to other quaternary ammonium surfactants, such as:

Cetyltrimethylammonium Bromide: The non-deuterated version, widely used in similar applications.

Dodecyltrimethylammonium Bromide: A shorter-chain analogue with similar surfactant properties but different micelle formation characteristics.

Tetradecyltrimethylammonium Bromide: Another analogue with a slightly shorter alkyl chain, used in similar applications.

The uniqueness of this compound lies in its deuterated methyl group, which can be useful in specific analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, where deuterium labeling provides distinct advantages .

Propriétés

IUPAC Name |

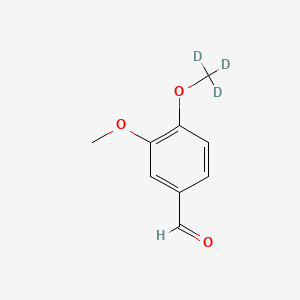

hexadecyl-dimethyl-(trideuteriomethyl)azanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZYPRNAOMGNLH-MUTAZJQDSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)CCCCCCCCCCCCCCCC.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Ethylthio)-2-[[4-(5-fluoro-2-pyridinyl)phenyl]methyl]-7,8-dihydro-5,7,7-trimethyl-2H-imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(5H)-one](/img/structure/B568784.png)

![(3S,6S)-6-[4-[[(3S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568789.png)

![[(2R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B568806.png)